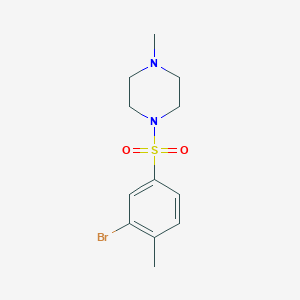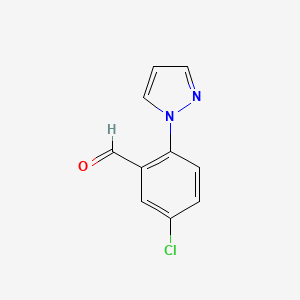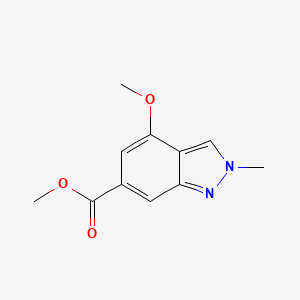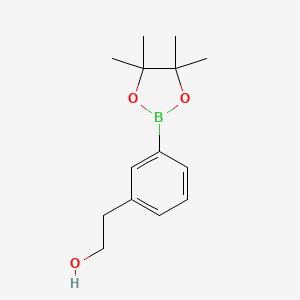
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boronic acid derivative with a phenyl group and an ethanol moiety. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting phenylboronic acid with ethylene oxide under acidic conditions.
Grignard Reaction:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: It can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenylboronic Acid Derivatives: From oxidation reactions.
Reduced Boronic Acids: From reduction reactions.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, like this compound, often act as lewis acids, forming reversible covalent bonds with substances that can donate a pair of electrons .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various organic reactions, such as suzuki-miyaura cross-coupling reactions .
Result of Action
As a boronic acid derivative, it may participate in various chemical reactions, influencing the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it is known to be stable under normal temperatures and pressures but may hydrolyze under humid conditions . Therefore, it should be stored in a dry and cool place .
Biochemical Analysis
Biochemical Properties
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with carbohydrate-binding proteins, such as lectins, by binding to the carbohydrate moieties on these proteins .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. This compound can also impact gene expression by modulating the activity of transcription factors. Furthermore, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in enzymes and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit glycolytic enzymes, resulting in altered glucose metabolism. Additionally, it can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. For instance, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, it can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus by interacting with nuclear localization signals on proteins. Additionally, it can be targeted to the mitochondria by binding to mitochondrial targeting sequences, where it can affect mitochondrial function and metabolism .
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It is used in the development of bioconjugation techniques for labeling biomolecules. Medicine: Industry: It is used in the production of materials and chemicals that require precise molecular architecture.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the ethanol moiety.
Pinacolboronic Acid: Another boronic acid derivative with a different substituent.
Uniqueness:
Ethanol Moiety: The presence of the ethanol group in 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol provides unique reactivity compared to other boronic acid derivatives.
This compound stands out due to its versatility and utility in various chemical reactions, making it a valuable tool in organic synthesis and other scientific fields.
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-11(10-12)8-9-16/h5-7,10,16H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVPKLUJRKAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729689 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651030-56-7 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651030-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



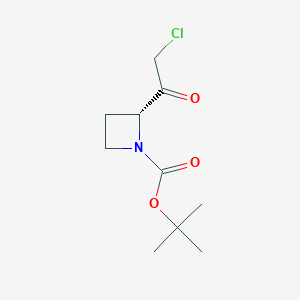

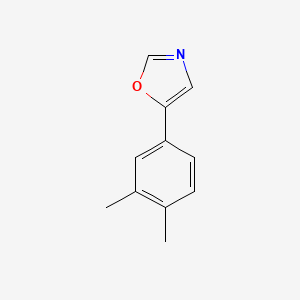
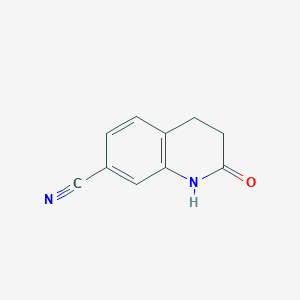
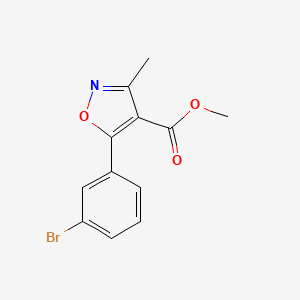
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)
![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)
